molecular formula C9H8F2O2 B2773250 3-(2,2-Difluoroethoxy)benzaldehyde CAS No. 467458-98-6

3-(2,2-Difluoroethoxy)benzaldehyde

Cat. No. B2773250
CAS RN: 467458-98-6
M. Wt: 186.158
InChI Key: MBMWQKCLNFZJSF-UHFFFAOYSA-N
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Description

  • 3-(2,2-Difluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol .
  • The IUPAC name for this compound is 3-(2,2-difluoroethoxy)benzaldehyde .

Scientific Research Applications

Catalytic Properties in Metal-Organic Frameworks

The catalytic properties of metal-organic framework compounds, specifically Cu3(BTC)2, have been enhanced using 3-(2,2-Difluoroethoxy)benzaldehyde. This advancement in synthesis has improved thermal stability and catalytic efficiency, demonstrating the compound's role in facilitating chemisorption and activation processes for various applications in material science and catalysis (Schlichte, Kratzke, & Kaskel, 2004).

Green Chemistry in Education

In the field of green chemistry and education, 3-(2,2-Difluoroethoxy)benzaldehyde has been utilized in undergraduate projects. Its application demonstrates the utility of ionic liquids as solvents and catalysts in organic reactions, thereby providing a practical experience of innovative chemical research methods (Verdía, Santamarta, & Tojo, 2017).

Enzyme Catalyzed Asymmetric C–C-Bond Formation

The compound plays a significant role in enzymatic processes, specifically in the asymmetric synthesis of benzoin derivatives. This research highlights its importance in reaction engineering and the development of reactor concepts for preparative synthesis, crucial in pharmaceutical and biochemical applications (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Oxidation Processes in Industrial Applications

Studies have shown the utility of 3-(2,2-Difluoroethoxy)benzaldehyde in the oxidation of benzyl alcohol to benzaldehyde, a process significant in industries like cosmetics, perfumery, and pharmaceuticals. This research provides insights into enhancing catalytic activity and selectivity in such oxidation processes (Sharma, Soni, & Dalai, 2012).

Application in Polymer Characterization and Bioproduction

The compound's relevance in biotechnology is evident in its application in polymer characterization and optimization for the bioproduction of benzaldehyde. This approach has significant implications for the flavor industry, offering a more sustainable and consumer-acceptable production method (Craig & Daugulis, 2013).

Mechanism of Action

Target of Action

The primary targets of 3-(2,2-Difluoroethoxy)benzaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Result of Action

The molecular and cellular effects of 3-(2,2-Difluoroethoxy)benzaldehyde’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,2-Difluoroethoxy)benzaldehyde . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

3-(2,2-difluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-5,9H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMWQKCLNFZJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethoxy)benzaldehyde

Synthesis routes and methods

Procedure details

A mixture of commercially available 3-hydroxybenzaldehyde (2.000 g; 16.40 mmol), 2,2-difluoroethyl trifluoromethanesulfonate (3.506 g; 16.40 mmol), and Cs2CO3 (8.004 g; 24.60 mmol) in anh. DMF (30 ml) was stirred at rt, under nitrogen, for 17 h. Water and AcOEt were added and the organic layer was washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 3-(2,2-difluoroethoxy)benzaldehyde as a yellow oil. LC-MS (conditions A): tR=0.67 min.; no ionisation.
Quantity
2 g
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reactant
Reaction Step One
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3.506 g
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reactant
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8.004 g
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

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